5-Methoxy-2-methylpyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research
Pyrimidine derivatives are of paramount importance in the field of medicinal chemistry and drug discovery. nih.govbohrium.com This significance stems from their presence as a core structural motif in a vast array of biologically active molecules, both natural and synthetic. ignited.inresearchgate.net
The pyrimidine ring is a fundamental component of nucleic acids, with cytosine, thymine, and uracil (B121893) being key pyrimidine bases in DNA and RNA. researchgate.net This natural prevalence has spurred extensive research into synthetic pyrimidine analogues for therapeutic applications. researchgate.netjetir.org Consequently, pyrimidine derivatives have been developed to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. ignited.injetir.org The versatility of the pyrimidine scaffold allows for diverse structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. bohrium.com
Structural Classification and Nomenclature of Substituted Pyrimidines
The nomenclature of pyrimidines follows established IUPAC guidelines for heterocyclic compounds. wikipedia.orgqmul.ac.uk The numbering of the pyrimidine ring begins at one of the nitrogen atoms and proceeds around the ring to give the heteroatoms the lowest possible locants. For 5-Methoxy-2-methylpyrimidine, the nitrogen atoms are at positions 1 and 3.
Substituted pyrimidines are classified based on the nature and position of the substituent groups on the pyrimidine ring. wolfram.com The presence of functional groups such as methoxy (B1213986) and methyl groups defines the specific properties of the derivative. For instance, the introduction of a methoxy group can alter the electronic distribution within the ring and influence its reactivity in nucleophilic substitution reactions.
A systematic approach to naming ensures clarity and avoids ambiguity. For example, the IUPAC name for this compound explicitly defines the parent heterocycle (pyrimidine) and the identity and location of its substituents. Tautomerism can sometimes complicate nomenclature, particularly with hydroxyl-substituted pyrimidines, which often exist predominantly in their keto (pyrimidone) forms. wikipedia.org
| Compound Name | Parent Heterocycle | Substituents | Positions |
| This compound | Pyrimidine | Methoxy, Methyl | 5, 2 |
| Cytosine | Pyrimidine | Amino, Oxo | 4, 2 |
| Thymine | Pyrimidine | Methyl, Dioxo | 5, 2, 4 |
| Uracil | Pyrimidine | Dioxo | 2, 4 |
Overview of Research Trajectories for Methoxy- and Methyl-Substituted Pyrimidines
Research into methoxy- and methyl-substituted pyrimidines is driven by the desire to create novel compounds with tailored properties for various applications, particularly in medicinal chemistry and materials science.
The introduction of a methoxy group onto a pyrimidine ring has been shown to modulate biological activity. Studies have indicated that the presence of methoxy groups can enhance the inhibitory potential of certain molecules against specific biological targets. frontiersin.org For instance, the substitution of methoxy groups on pyrrolo[2,3-d]pyrimidine derivatives has been found to increase their inhibitory activity against Epidermal Growth Factor Receptor (EGFR). frontiersin.org The synthesis of various methoxy-substituted pyrimidines is an active area of research, with methods being developed for their efficient preparation. beilstein-journals.org
Similarly, the incorporation of a methyl group can significantly impact the properties of pyrimidine derivatives. The addition of a methyl group has been shown to curb metabolism in certain pyrido[3,4-d]pyrimidine (B3350098) inhibitors, leading to improved pharmacokinetic profiles. acs.orgnih.gov This has important implications for drug design, as it can enhance the in vivo efficacy of a compound. Research has explored the synthesis and structural characterization of various C-5 and C-6 alkyl-substituted pyrimidines, providing insights into their chemical behavior. researchgate.net
The combination of both methoxy and methyl substituents on the pyrimidine ring, as seen in this compound and its isomers, presents a rich area for chemical exploration. The interplay between these two functional groups can lead to unique electronic and steric properties, influencing the molecule's reactivity and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-3-6(9-2)4-8-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFVQGNPPLLLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxy 2 Methylpyrimidine and Its Key Derivatives
Established Synthetic Routes for Pyrimidine (B1678525) Ring Construction with Methoxy (B1213986) and Methyl Substituents
The construction of the pyrimidine ring is the cornerstone of synthesizing 5-methoxy-2-methylpyrimidine. Classical and modern methods typically involve the formation of the N1-C2-N3 fragment by condensation with a three-carbon unit.
The most prevalent method for pyrimidine synthesis is the condensation reaction between a compound containing an N-C-N unit (like an amidine) and a 1,3-dielectrophilic three-carbon component (such as a β-dicarbonyl compound). This approach, known as the Pinner synthesis, is highly versatile for creating substituted pyrimidines. wikipedia.orgslideshare.net
To synthesize the this compound core, the Pinner reaction would involve the condensation of acetamidine (B91507) hydrochloride (providing the 2-methyl group) with a methoxy-substituted 1,3-dicarbonyl equivalent. A suitable three-carbon precursor would be methoxymalondialdehyde or its synthetic equivalent. The reaction proceeds via a base- or acid-catalyzed cyclocondensation, where the amidine nucleophilically attacks the carbonyl carbons, followed by dehydration to form the aromatic pyrimidine ring.
A general representation of this reaction is as follows:
N-C-N Component : Acetamidine
C-C-C Component : Methoxy-substituted 1,3-dicarbonyl compound
Catalyst : Typically a base like sodium ethoxide or a mineral acid. slideshare.net
The reaction conditions for these types of condensations are well-documented and can be adapted for specific substrates, as shown in the table below.
| N-C-N Reagent | C-C-C Reagent | Catalyst/Solvent | Product Type | Ref |
| Amidines | β-Keto esters | Base (e.g., NaOEt) | Substituted Pyrimidinones (B12756618) | slideshare.net |
| Guanidine | Chalcones | NaOH / Ethanol | 2-Aminopyrimidines | heteroletters.org |
| Formamide | 4,4-Dimethoxy-2-butanone | N/A | 4-Methylpyrimidine (B18481) | wikipedia.org |
| Acetamidine | Methoxy-malondialdehyde | NaOEt / Ethanol | This compound | Principle |
Alternative strategies involve the cyclization of suitably functionalized acyclic precursors. These methods offer different pathways to the pyrimidine core and can be advantageous when specific precursors are more accessible. A notable modern approach is the samarium chloride-catalyzed cyclization of β-formyl enamides with urea, which serves as the N-C-N source, under microwave irradiation. organic-chemistry.org This method provides an efficient route to 2,5,6-trisubstituted pyrimidines. organic-chemistry.org
For the synthesis of this compound, a hypothetical precursor like a β-formyl enamide incorporating the required methoxy and methyl groups could be cyclized. The reaction mechanism involves the activation of the formyl group by the Lewis acidic samarium catalyst, facilitating the intramolecular attack by the enamide nitrogen and subsequent ring closure and aromatization.
Targeted Introduction of Methoxy and Methyl Groups at Specific Pyrimidine Positions
Instead of constructing the ring with all substituents in place, a common strategy involves the synthesis of a pyrimidine core followed by the regioselective introduction of the desired functional groups.
The 5-methoxy group can be installed via etherification of a 5-hydroxypyrimidine (B18772) precursor. This strategy relies on the availability of 2-methyl-5-hydroxypyrimidine, which can be synthesized or obtained commercially. guiding-bio.com The etherification is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a more nucleophilic alkoxide, which then reacts with a methylating agent.
Common reagents for this transformation include:
Base : Sodium hydride (NaH), potassium carbonate (K₂CO₃), or caesium carbonate (Cs₂CO₃).
Methylating Agent : Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
Recent studies have shown that using Cs₂CO₃ in a solvent like dimethylformamide (DMF) can achieve highly regioselective O-alkylation of pyrimidinones under mild, catalyst-free conditions. rsc.org A patent also describes the etherification of a 5-hydroxypyrimidine derivative with a halo-alkane in the presence of a base to yield the corresponding 5-alkoxy-pyrimidine. google.com
| Precursor | Reagents | Conditions | Product | Ref |
| 4,6-Diphenylpyrimidin-2(1H)-one | Alkyl halides, Cs₂CO₃, DMF | Mild, catalyst-free | 2-Alkoxy-4,6-diphenylpyrimidine | rsc.org |
| 2-Acylamino-5-hydroxypyrimidine | 2-Chloroethylmethyl sulfide (B99878), Base | 70-100 °C | 2-Acylamino-5-[2-(methylthio)ethoxy]pyrimidine | google.com |
| 2-Methyl-5-hydroxypyrimidine | CH₃I, NaH, THF | 0 °C to RT | This compound | Principle |
Introducing a methyl group at the C2 position can be accomplished through modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The most common approach involves the use of a 2-halopyrimidine as an electrophilic partner.
A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. A precursor such as 2-chloro-5-methoxypyrimidine (B1297454) can be coupled with a methyl-boron reagent, like trimethylboroxine (B150302) or methylboronic acid, in the presence of a palladium catalyst and a suitable ligand.
Recent research has demonstrated the palladium-catalyzed methylation of aryl and heteroaryl boronate esters using iodomethane (B122720) as the methyl source. escholarship.org This allows for a tandem sequence where a C-H borylation of a pyrimidine could be followed by methylation. Another study highlights the Suzuki coupling of 2-chloropyridine (B119429) with arylboronic acids, establishing a precedent for C-C bond formation at the C2 position of a nitrogen-containing heterocycle. researchgate.net
Regioselective Synthesis of this compound Analogues
The synthesis of analogues of this compound, where other positions on the ring are functionalized, requires highly regioselective methods. The differential reactivity of the positions on the pyrimidine ring (C2, C4/C6, C5) allows for sequential and controlled introduction of various substituents.
For example, starting with a multiply halogenated pyrimidine like 2,4-dichloro-5-methoxypyrimidine (B27636) allows for selective functionalization. The C4 and C2 positions are more electrophilic than C5 and can react sequentially with nucleophiles. Palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings are particularly effective. Studies on 2,4-dichloropyrimidines have shown that Suzuki coupling can be directed preferentially to the C4 position under specific microwave-assisted conditions, leaving the C2-chloro substituent available for subsequent modification. mdpi.com
Another advanced strategy involves directed metalation. Using specific bases like TMP-Mg/Zn amides in the presence of a Lewis acid (BF₃·OEt₂), it is possible to selectively deprotonate and functionalize the C2 position of pyrimidines, regardless of the existing substitution pattern. thieme-connect.com This allows for the introduction of a wide range of electrophiles at a specific site, providing a powerful route to complex analogues.
By combining these regioselective techniques, a diverse library of analogues can be constructed from a common intermediate. For instance, a 2-chloro-5-methoxypyrimidine can be first methylated at C2 via Suzuki coupling, and if a leaving group is present at C4 (e.g., 2,4-dichloro-5-methoxypyrimidine as starting material), that position can then be targeted with a different nucleophile (e.g., an amine in a Buchwald-Hartwig reaction) to create a 2,4,5-trisubstituted pyrimidine analogue.
Control of Substitution Patterns During Pyrimidine Functionalization
Controlling the regioselectivity of functionalization is a significant challenge in pyrimidine chemistry due to the electronic properties of the heterocyclic ring. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, influences the positions at which substituents can be introduced. smolecule.com
The inherent electronic properties of pyrimidines direct the regioselectivity of functionalization reactions. smolecule.com For instance, the pyrimidine ring generally favors nucleophilic attack at the pyrimidine portion of the molecule. mdpi.com Strategies to overcome the inherent challenges of regioselective modification often involve the temporary conversion of the pyrimidine into an electron-rich intermediate. This can be achieved through dearomatization-rearomatization sequences, which enable regioselective electrophilic functionalization under mild conditions. smolecule.com
A notable strategy involves a mechanism-based reagent design for the C2-selective amination of pyrimidines. This method proceeds through the in situ formation of pyrimidinyl iminium salt intermediates, which can then be converted into various amine products. This approach demonstrates high selectivity and is compatible with sensitive functional groups. researchgate.net The choice of solvent can also play a crucial role in directing substitution. For example, in certain pyrimidine syntheses, 1,4-dioxane (B91453) has been found to favor the formation of O-substituted products, whereas dimethyl sulfoxide (B87167) promotes the formation of N-substituted pyrimidines, showcasing a solvent-controlled divergent synthesis approach. smolecule.com
Table 1: Strategies for Regioselective Pyrimidine Functionalization
| Strategy | Description | Key Feature | Reference |
|---|---|---|---|
| Dearomatization-Rearomatization | Temporary conversion of the pyrimidine into an electron-rich intermediate to direct electrophilic functionalization. | Enables meta-selective functionalization under mild conditions. | smolecule.com |
| Mechanism-Based Reagent Design | In situ formation of pyrimidinyl iminium salts to achieve C2-selective amination. | High site-selectivity for introducing amine groups. | researchgate.net |
| Solvent-Controlled Divergence | Utilizing different solvents to favor O- or N-substitution on the pyrimidine ring. | Allows for rational tuning of regioselectivity by solvent choice. | smolecule.com |
Stereochemical Considerations in Pyrimidine Derivatization
While this compound itself is an achiral molecule, its derivatization often leads to the formation of chiral centers, making stereochemical control a critical aspect of the synthesis. The three-dimensional arrangement of atoms in these derivatives can profoundly impact their biological activity. nih.gov
The synthesis of pyrimidine derivatives with specific stereochemistry often requires the use of chiral starting materials or stereoselective reactions. For example, pyrrolo[2,3-d]pyrimidine isodideoxynucleosides with specific (S,S)-stereochemistry have been prepared from D-xylose, a chiral starting material. tandfonline.com In the synthesis of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements were observed for biological receptor binding. The L-tryptophan moiety and the 4a,5-trans disposition of the bicyclic system were found to be essential for potency and selectivity. nih.gov
Table 2: Examples of Stereochemical Control in Pyrimidine Synthesis
| Approach | Description | Outcome | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Use of a chiral starting material like D-xylose. | Synthesis of pyrrolo[2,3-d]pyrimidine nucleosides with defined (S,S)-stereochemistry. | tandfonline.com |
| Diastereoselective Synthesis | Control of relative stereochemistry during ring formation. | Essential 4a,5-trans disposition for high-affinity binding in perhydropyrido[1,2-c]pyrimidines. | nih.gov |
| Stereospecific Radical Cyclization | Free-radical cyclization of a diene substituted with a nucleic acid base. | Formation of a carbocyclic nucleoside analogue with all-cis substituents. | acs.org |
Catalytic Approaches in the Synthesis of Methoxy-Methyl Pyrimidines
Catalysis offers powerful and efficient routes for both the construction of the pyrimidine skeleton and its subsequent modification. Transition metal catalysis and organocatalysis are two prominent fields that have significantly advanced the synthesis of complex pyrimidine derivatives.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyrimidine ring. acs.orgnih.gov These reactions typically involve the oxidative addition of a pyrimidine halide or triflate to a low-valent transition metal, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the functionalized product. acs.orgnih.gov
Palladium-catalyzed reactions are particularly prevalent. For instance, the arylation at the C5 position of pyrimidine nucleosides has been extensively achieved through methods like the Suzuki coupling reaction. researchgate.net Direct C-H bond functionalization represents a more atom-efficient approach, eliminating the need for pre-functionalized organometallic substrates. mdpi.comnih.gov For example, Pd/Cu-catalyzed direct C-H arylation of nucleoside bases with aryl halides has been developed, offering an efficient route to modified nucleosides. mdpi.comnih.gov The Negishi coupling, utilizing organozinc reagents, has also been successfully applied to the synthesis of 5-fluoroalkylated pyrimidine nucleosides. acs.org
Table 3: Transition Metal-Catalyzed Reactions for Pyrimidine Functionalization
| Reaction Type | Catalyst System (Example) | Application | Key Feature | Reference(s) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylation at C5 of uracil (B121893) ring | Well-established for C-C bond formation | researchgate.net |
| Direct C-H Arylation | Pd(OH)₂/C / CuI | C8-arylation of adenine, C5/C6 of uracil | Avoids pre-functionalization of the heterocycle | mdpi.comnih.gov |
| Negishi Coupling | Pd(Pt-Bu₃)₂ | Synthesis of 5-fluoroalkylated pyrimidine nucleosides | Utilizes alkylzinc reagents | acs.orgnih.gov |
| Sonogashira Coupling | Cu/Pd co-catalysis | Introduction of alkyne functionalities | Direct access to alkyne-substituted pyrimidines | smolecule.com |
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful and sustainable strategy for synthesizing pyrimidine derivatives. conicet.gov.ar This approach often provides mild reaction conditions and high selectivity. conicet.gov.ar
For example, pyrrolidine (B122466) and silica-immobilized piperazine (B1678402) have been used as amine-based organocatalysts for the C-C bond formation in the synthesis of novel purine (B94841) and pyrimidine acyclic nucleosides. conicet.gov.arconicet.gov.ar These catalysts facilitate aldol-type reactions between aldehyde-containing nucleobases and ketones. conicet.gov.ar Another significant application is the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol triphenylsilyl ether. This reaction, followed by reduction, yields chiral acyclic pyrimidine nucleosides in good yields and with excellent enantioselectivities (91-98% ee). nih.govrsc.org Furthermore, 2-aminoethanesulfonic acid in water has been employed as a recyclable organocatalyst for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines, highlighting the potential for environmentally compatible synthetic processes. tandfonline.com
Table 4: Organocatalytic Approaches in Pyrimidine Synthesis
| Reaction Type | Organocatalyst (Example) | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| Aldol-type Reaction | Pyrrolidine, Silica-immobilized piperazine | Acyclic nucleosides | C-C bond formation under mild conditions | conicet.gov.arconicet.gov.ar |
| Aza-Michael Reaction | Diarylprolinol triphenylsilyl ether | Chiral acyclic pyrimidine nucleosides | High enantioselectivity (91-98% ee) | nih.govrsc.org |
| One-pot, Three-component Reaction | 2-Aminoethanesulfonic acid | Dihydropyrido[2,3-d]pyrimidines | Green reaction medium (water), catalyst is reusable | tandfonline.com |
Optimization of Reaction Conditions and Yield for Scalable Synthesis
Transitioning a synthetic route from a laboratory discovery to a large-scale industrial process requires meticulous optimization of all reaction parameters to ensure efficiency, cost-effectiveness, and environmental sustainability. nih.gov Even at the laboratory scale, optimizing these parameters is crucial for maximizing yield and purity.
The optimization of reaction conditions involves a systematic study of variables such as solvent, temperature, catalyst loading, and the nature of the base. For the synthesis of substituted pyrimidines via a nickel-catalyzed dehydrogenative annulation, a variety of solvents and bases were screened. acs.org Toluene was identified as the optimal solvent and Cs₂CO₃ as the most effective base, significantly improving the product yield compared to other combinations. acs.org
Table 5: Optimization of Parameters in Laboratory Scale Pyrimidine Synthesis
| Parameter | Example Study | Optimal Condition | Effect on Reaction | Reference |
|---|---|---|---|---|
| Solvent | Nickel-catalyzed dehydrogenative annulation | Toluene | Improved yield of 2,4,6-triphenylpyrimidine (B189489) compared to xylene. | acs.org |
| Base | Nickel-catalyzed dehydrogenative annulation | Cs₂CO₃ | Higher product conversion compared to KOH, K₂CO₃, or K₃PO₄. | acs.org |
| Temperature | General pyrimidine synthesis | 60-70°C | Avoids side reactions and product decomposition observed at >100°C. | smolecule.com |
| Catalyst Loading | Palladium-catalyzed intramolecular coupling | 5 mol% | Successful scale-up to 1 mmol with good yield. | researchgate.net |
| Oxidant/Reagent Stoichiometry | Regioselective iodination | 1.0 equivalent of KI with PIDA | Decreased yield observed with lower equivalents of KI. | rsc.org |
Reaction Chemistry and Mechanistic Investigations of 5 Methoxy 2 Methylpyrimidine Systems
Reactivity Profiles of the Pyrimidine (B1678525) Nucleus with Methoxy (B1213986) and Methyl Substituents
The electron-donating methoxy group and the weakly activating methyl group at positions 5 and 2, respectively, modulate the electron density of the pyrimidine ring, influencing its susceptibility to attack by electrophiles and nucleophiles.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) challenging compared to benzene. However, the presence of activating groups like methoxy can facilitate such reactions. The methoxy group is an ortho, para-director. mnstate.edu In 5-methoxy-2-methylpyrimidine, the 4- and 6-positions are activated towards electrophilic attack.
Nitration of substituted pyrimidines is a known EAS reaction. For instance, 4,6-dimethoxypyrimidine (B185312) can be nitrated at the 5-position. oregonstate.edu While specific studies on the direct nitration of this compound are not prevalent, related structures suggest that an incoming electrophile would likely target the activated positions. For example, nitration of 5-methoxy-2-methylpyridine (B1356525) places the nitro group at the 3-position, ortho to the methoxy group. vulcanchem.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Related Heterocycles
| Substrate | Reagents | Product | Reference |
| 4,6-Dimethoxypyrimidine | Nitrating agent | 4,6-Dimethoxy-5-nitropyrimidine | oregonstate.edu |
| 5-Methoxy-2-methylpyridine | Nitrating agent | 5-Methoxy-2-methyl-3-nitropyridine | vulcanchem.com |
Nucleophilic Aromatic Substitution Reactions of Pyrimidine Halides
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidines, particularly when substituted with good leaving groups like halogens. masterorganicchemistry.com The rate and regioselectivity of SNAr reactions are highly dependent on the position of the halogen and the nature of the other substituents on the ring. rsc.org
In derivatives of this compound, such as 4,6-dichloro-5-methoxy-2-methylpyrimidine, the chlorine atoms at the 4- and 6-positions are susceptible to displacement by various nucleophiles. bldpharm.com The chlorine atoms can be substituted by nucleophiles like amines or thiols. For instance, 2-chloro-5-methoxy-4-methylpyrimidine (B2375250) undergoes nucleophilic substitution where the chlorine at the C2 position is replaced by nucleophiles such as amines, thiols, or alkoxides.
The reactivity of halogenated pyrimidines in SNAr reactions is influenced by the electronic effects of the substituents. The methoxy group can influence the reaction rate and regioselectivity. For example, in the reaction of 2-chloro-5-methoxypyridine (B151447) with benzyl (B1604629) alkoxide, the methoxy group affects the free energy of activation. rsc.orgchemrxiv.org
Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | Not specified | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | researchgate.net |
| 2-Chloro-4,5-diaminopyrimidine | Sodium methoxide (B1231860) (NaOMe) | DMF or DMSO, 120–130°C | 2-Methoxy-4,5-diaminopyrimidine | |
| 2-Chloro-5-methoxy-4-methylpyrimidine | Amines, thiols, or alkoxides | Not specified | Substituted pyrimidine derivative |
Addition Reactions Involving Pyrimidine Double Bonds
The double bonds within the pyrimidine ring can undergo addition reactions, although this is less common than substitution. 1,3-dipolar cycloaddition reactions represent a method for constructing fused heterocyclic systems. For instance, benzonitrile (B105546) oxide can react with methoxypyrimidines. semanticscholar.org The reaction with 2-methoxypyrimidine (B189612) primarily leads to a cycloadduct at the C=N double bond, which can then rearrange. semanticscholar.org Addition to the C5=C6 double bond occurs to a lesser extent. semanticscholar.org
Transformations of the Methoxy Group at the 5-Position
The methoxy group at the 5-position is a key functional handle that can be subjected to various chemical transformations, allowing for the synthesis of diverse pyrimidine derivatives.
Demethylation and Ether Cleavage Reactions
Cleavage of the aryl-O-CH₃ bond is a common transformation. wikipedia.org This can be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). libretexts.orgnih.gov The reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group (SN2) or formation of a carbocation if the alkyl group is tertiary (SN1). wikipedia.orglibretexts.org For aryl methyl ethers, the cleavage consistently yields a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to SN2 attack. libretexts.org
A patented method describes the cleavage of 2-loweralkyl-4-amino-5-methoxymethyl pyrimidines using an alkylpyridine hydrochloride in the presence of excess hydrogen chloride at elevated temperatures. google.com While this example involves a methoxymethyl group, the principle of ether cleavage is relevant.
Table 3: Reagents for Aryl Methyl Ether Cleavage
| Reagent | Mechanism | Products from Aryl Methyl Ether | Reference |
| HBr, HI | SN2 | Phenol + Methyl Halide | libretexts.org |
| BBr₃ | Lewis Acid Catalyzed | Phenol + Methyl Bromide | nih.govorgsyn.org |
| Alkylpyridine HCl / excess HCl | Acid Catalyzed | Corresponding alcohol/chloride | google.com |
Conversion to Other Oxygenated Functionalities
The methoxy group can be a precursor to other oxygen-containing functional groups. For example, hydrolysis of a methoxy group to a hydroxyl group can occur under certain conditions, although this is more typical for activated systems or through multi-step sequences involving demethylation first. The resulting hydroxyl group at the 5-position would render the pyrimidine a pyrimidone tautomer. The conversion of a methoxy group to a hydroxyl group is a key step in the synthesis of various biologically active compounds. nih.gov
Reactivity of the Methyl Group at the 2-Position
The methyl group at the 2-position of the pyrimidine ring, while generally stable, can be activated for various chemical transformations. Its reactivity is influenced by the electronic nature of the pyrimidine ring and the presence of other substituents.
Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group of 2-methylpyrimidine (B1581581) derivatives can undergo oxidation and halogenation under specific reaction conditions.
Oxidation: The oxidation of substituted pyrimidines can lead to a variety of products, including N-oxides and ring-contracted imidazoles. clockss.org For instance, the oxidation of 2-methyl-4-phenylpyrimidine (B1583994) with hydrogen peroxide in glacial acetic acid yields 2-methyl-4-phenylpyrimidine 1-oxide, along with 2-methyl-4-phenylimidazole and benzoic acid. clockss.org The use of peracetic acid has been shown to generally provide higher yields of the desired N-oxides compared to m-chloroperbenzoic acid (MCPBA). cdnsciencepub.com In some cases, the initially formed N-oxide can undergo further reactions. For example, the oxidation of 2-methyl-5-phenylpyrimidine (B3261769) can yield 2-methyl-5-phenyl-4-pyrimidinone and 2-methyl-5-phenylpyrimidine 1-oxide. clockss.org The oxidation of the methylthio group in Ethyl-2-(methylthio) pyrimidine-5-carboxylate by potassium dichromate in an acidic medium has also been studied, with the reaction showing first-order dependence on both the pyrimidine derivative and the oxidant. internationaljournalcorner.com
Halogenation: The direct halogenation of the methyl group on a pyrimidine ring is less commonly reported compared to halogenation of the ring itself. However, methods for the halogenation of pyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic core, have been developed. These methods often utilize hypervalent iodine(III) reagents or potassium persulfate (K₂S₂O₈) to facilitate regioselective halogenation at the C3 position. rsc.orgacs.orgnih.gov For example, 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) can be iodinated, brominated, or chlorinated at the C3 position with good yields using potassium halides and an oxidant. rsc.org These methodologies highlight the potential for functionalizing positions adjacent to the fused ring system, which could be conceptually extended to the methyl group on the pyrimidine ring under appropriate conditions.
Proton Abstraction and Anionic Reactivity of the Methyl Group
The methyl group at the 2-position of the pyrimidine ring can be deprotonated by a strong base to form a carbanion. This anionic species is a potent nucleophile and can participate in various reactions. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyrimidine ring.
The generation of anions from substituted pyrimidines in strongly basic media, such as potassium amide in liquid ammonia, has been studied. wur.nl These studies have revealed insights into the electronic structure and reactivity of these anionic species. For example, the non-equivalence of protons in the methyl group of the anion of 4-methylpyrimidine (B18481) indicates a significant double bond character between the exocyclic carbon and the ring, suggesting delocalization of the negative charge into the pyrimidine ring. wur.nl
The reactivity of such anions is exemplified by their use in nucleophilic substitution reactions. Although direct examples involving the anion of this compound are scarce in the provided context, the principles of anionic reactivity are well-established. The generated carbanion can react with various electrophiles, allowing for the introduction of new functional groups at the methyl position. The influence of the counter-ion (anion) on the reactivity and spectroscopic features of related heterocyclic cations has been noted, suggesting that the choice of base and solvent system can be crucial in controlling the outcome of these reactions. rsc.orgnih.gov
Reaction Mechanisms of Pyrimidine Ring Transformations
The pyrimidine ring can undergo a variety of transformations, leading to the formation of other heterocyclic or even carbocyclic systems. These reactions often proceed through complex mechanisms involving ring-opening and ring-closing steps.
Elucidation of Reaction Pathways and Intermediates
The transformation of pyrimidines into other ring systems often involves the initial attack of a nucleophile, leading to the formation of an adduct, followed by ring opening and subsequent recyclization.
One of the most well-known rearrangements is the Dimroth rearrangement , which involves the isomerization of heterocycles through the relocation of two heteroatoms via ring opening and closure. nih.govwikipedia.org The rate of the Dimroth rearrangement is often dependent on the pH of the reaction medium and the nature of the substituents on the pyrimidine ring. nih.gov For instance, electron-withdrawing groups can facilitate the opening of the ring. nih.gov The mechanism typically involves protonation of a ring nitrogen, followed by ring opening to an intermediate, tautomerization, and subsequent ring closure to form the rearranged product. nih.gov
Ring transformations of pyrimidines to pyridines have also been observed. For example, 5-nitropyrimidines can react with α-phenylacetamidines to form 2-aminopyridine (B139424) derivatives. acs.orgurfu.ru These reactions can proceed through different pathways, involving the replacement of either the N1-C2-N3 or N1-C2 fragment of the pyrimidine ring. urfu.ru The formation of 1,3- and 1,4-cycloadducts as possible intermediates in these transformations has been discussed. acs.orgurfu.ru
The transformation of 1,3-oxazine-2,4-diones into pyrimidines has been studied, and the intermediates in this ring transformation have been isolated and their structures determined. The reaction with hydrazine (B178648) hydrate (B1144303) at room temperature yields 6-hydroxy-5,6-dihydrouracils. rsc.orgrsc.org
Computational studies have been employed to elucidate the reaction pathways of pyrimidine ring-opening. researchgate.net These studies, combined with experimental observations, have helped to propose plausible mechanisms for these complex transformations. For example, the transformation of a pyrimidine into a vinamidinium salt is proposed to begin with the nucleophilic attack of a secondary amine at the C6 position, leading to ring opening to form an aza-Zincke imine intermediate. researchgate.net
Kinetic Studies of Pyrimidine Reactions
Kinetic studies provide valuable insights into the rates and mechanisms of pyrimidine reactions. The rearrangement of isopyrimidines to pyrimidines has been studied using pulse radiolysis. rsc.org The rearrangement of isouracil to uracil (B121893) is found to be proton-catalyzed, with a spontaneous reaction observed around pH 7. rsc.org The rate of this rearrangement is significantly affected by pH, with the deprotonated isouracil anion rearranging much more slowly. rsc.org
The thermal rearrangement of substituted 2- and 4-alkoxypyrimidines has also been investigated. publish.csiro.au The rates of these isomerizations can be conveniently measured by changes in their ultraviolet spectra. It was found that derivatives with electron-withdrawing groups, such as bromo and especially nitro, rearrange much more quickly than the parent alkoxypyrimidines, while C-methyl derivatives rearrange more slowly. publish.csiro.au A qualitative correlation has been observed between the rate of rearrangement and the basic pKa value of the methoxypyrimidine, with the rate increasing as the pKa value falls. publish.csiro.au
Kinetic studies on the oxidation of pyrimidine derivatives, such as the oxidation of Ethyl-2-(methylthio) pyrimidine-5-carboxylate with potassium dichromate, have shown the reaction to be first order with respect to both the pyrimidine substrate and the oxidizing agent. internationaljournalcorner.com
The kinetics of reactions of pyrimidine nucleoside monophosphates under acidic and neutral conditions have also been studied, revealing concurrent phosphate (B84403) migration, dephosphorylation, and deamination. researchgate.net Furthermore, kinetic studies of pyrimidine nucleoside monophosphate kinase have indicated the formation of a ternary complex with a random order of substrate addition. nih.gov
Rearrangement Reactions Involving Substituted Pyrimidines
Substituted pyrimidines can undergo various rearrangement reactions, often leading to isomeric products or entirely new heterocyclic systems.
The Dimroth rearrangement is a prominent example, involving the interchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org This rearrangement is not limited to triazoles and is a general process for many nitrogen-containing heterocyclic systems, including pyrimidines. nih.gov The reaction conditions, such as pH, and the nature of the substituents significantly influence the course and rate of the rearrangement. nih.gov For example, the Dimroth rearrangement of certain 1-alkyl-2-iminopyrimidines proceeds through the addition of water, followed by ring-opening to an aminoaldehyde and subsequent ring closure. wikipedia.org
Thermal rearrangements of alkoxypyrimidines to their N-alkyl isomers are another important class of reactions. publish.csiro.au For instance, heating 2- and 4-methoxypyrimidines and their derivatives can lead to the formation of the corresponding N-methyl-oxopyrimidines. rsc.org The rates of these rearrangements are influenced by the substituents on the pyrimidine ring. A study on 5-(p-substituted phenyl)-2-methoxypyrimidines showed a linear relationship between the logarithm of the rate constant and the Hammett σ values of the para-substituents on the phenyl group. rsc.org
The Fischer-Hepp type rearrangement has also been observed in pyrimidines. beilstein-journals.org In this reaction, a N-nitroso group on an aminopyrimidine can migrate to the C-5 position of the pyrimidine ring upon treatment with aqueous sulfuric acid. The success of this rearrangement is highly dependent on the structure of the pyrimidine, requiring activation of the ring by multiple electron-donating groups. beilstein-journals.org
Furthermore, metal carbonyl mediated rearrangements of 5-(2-oxoalkyl)-1,2,4-oxadiazoles can lead to the synthesis of fully substituted pyrimidines. rsc.org This method allows for the preparation of 6-oxo-1,6-dihydropyrimidine-5-carboxylates with various substituents.
A divergent synthetic pathway for pyrimidine-embedded medium-sized azacycles has been developed through an N-quaternizing strategy, which involves complex ring-rearrangement pathways. rsc.org
Studies on Pyrimidine N-oxide Rearrangements
The N-oxides of pyrimidine derivatives are versatile intermediates in organic synthesis, capable of undergoing various rearrangements to afford functionalized pyrimidine cores. One of the notable rearrangements is the Boekelheide rearrangement, which has been a subject of both experimental and computational investigation. This rearrangement typically involves the reaction of a heterocyclic N-oxide bearing a methyl group adjacent to the N-oxide function with an anhydride (B1165640), leading to the formation of a hydroxymethyl or acetoxymethyl derivative.
A detailed study on the Boekelheide rearrangement of a model pyrimidine N-oxide, specifically 2-benzyl-4-tert-butyl-5-methoxy-6-methylpyrimidine 1-oxide, with acetic anhydride has provided significant mechanistic insights. acs.orgoiccpress.com This reaction is not a simple, high-yielding transformation but is accompanied by the formation of several side products. The expected product, the 4-acetoxymethyl-substituted pyrimidine, is formed alongside other derivatives resulting from radical intermediates. acs.orgoiccpress.com The conditions for this rearrangement can be varied, and the use of different carboxylic acid anhydrides has been shown to influence the product distribution, confirming the involvement of radical pathways. acs.orgoiccpress.com
The generally accepted mechanism for the Boekelheide rearrangement begins with the O-acylation of the pyrimidine N-oxide by the anhydride. This is followed by a deprotonation of the adjacent methyl group to form an exo-methylene intermediate. This key intermediate can then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the final product. beilstein-journals.org However, computational and experimental evidence, such as the trapping of radical species with TEMPO and the incorporation of solvent fragments into the products, strongly suggests that a stepwise pathway involving radical intermediates is also operative and energetically feasible. acs.orgoiccpress.com
The formation of pyrimidine N-oxides themselves, such as this compound N-oxide, can be achieved through the oxidation of the parent pyrimidine. However, the N-oxidation of pyrimidines is often challenging and can result in low yields. mdpi.com For instance, the oxidation of 2-methoxypyrimidine with peracetic acid yields the corresponding N-oxide in only 18% yield, along with rearranged byproducts like 1-methoxy-2-oxo-1,2-dihydropyrimidine and 5-hydroxy-2-methoxypyrimidine. mdpi.com The choice of the oxidizing agent, such as peracetic acid or m-chloroperbenzoic acid (MCPBA), can significantly affect the yield of the desired N-oxide. mdpi.com
Table 1: Products of the Boekelheide Rearrangement of a Model Pyrimidine N-oxide This table presents the products identified from the reaction of 2-benzyl-4-tert-butyl-5-methoxy-6-methylpyrimidine 1-oxide with acetic anhydride, as described in the literature. acs.orgoiccpress.com
| Compound Name | Structure | Role in Reaction |
| 2-Benzyl-4-tert-butyl-5-methoxy-6-methylpyrimidine 1-Oxide | Not applicable | Starting Material |
| 4-Acetoxymethyl-2-benzyl-6-tert-butyl-5-methoxypyrimidine | Not applicable | Main Product |
| 4-tert-Butyl-5-methoxy-6-methyl-2-phenylpyrimidine | Not applicable | Side Product |
| 1,2-Diphenylethane | Not applicable | Side Product (from radical dimerization) |
| 4-tert-Butyl-5-methoxy-6-phenethyl-2-phenylpyrimidine | Not applicable | Side Product (from solvent incorporation) |
Intramolecular Cyclizations and Skeletal Rearrangements
The 5-methoxypyrimidine (B27851) scaffold is a valuable building block for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the introduction of appropriate functional groups onto the pyrimidine ring, which can then undergo ring closure to form bicyclic or polycyclic structures. While specific studies on the intramolecular cyclizations of this compound itself are not extensively documented, the reactivity of closely related 5-methoxypyrimidine derivatives provides a clear indication of the synthetic possibilities.
One common strategy involves the functionalization of the pyrimidine ring at positions adjacent to the methoxy group, followed by cyclization. For example, derivatives of 5-methoxypyrimidine have been used to synthesize pyrimido[4,5-d]pyrimidines. A facile two-step method has been developed for the preparation of 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithiones starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. This process involves lithiation at the 5-position, reaction with an isothiocyanate to form a carbothioamide intermediate, which then undergoes cyclization with another equivalent of isothiocyanate.
Another important class of fused pyrimidines, the researchgate.netmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[5,4-d]pyrimidines and pyrimido[4,5-b] acs.orgCurrent time information in Bangalore, IN.thiazines, have been synthesized from 5-amino-4-mercapto-6-methoxypyrimidine. Diazotization of this starting material leads to the formation of a 7-methoxy researchgate.netmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[5,4-d]pyrimidine, where the methoxy group is labile and can be easily displaced by various nucleophiles to generate a library of substituted derivatives. acs.org Furthermore, treatment of 5-amino-4-mercapto-6-methoxypyrimidine with phenacyl chloride results in the formation of a pyrimido[4,5-b] acs.orgCurrent time information in Bangalore, IN.thiazine through intramolecular cyclization. acs.org
Skeletal rearrangements, such as the Dimroth rearrangement, are also known to occur in pyrimidine systems, leading to the isomerization of the heterocyclic core. The Dimroth rearrangement involves the ring opening of the pyrimidine ring followed by recyclization to form a thermodynamically more stable isomer. This rearrangement has been observed for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines and is influenced by the electronic nature of the substituents. rsc.org A study on 1,2-dihydro-2-imino-5-methoxy-1-methylpyrimidine was conducted to compare its rearrangement with that of its p-methoxyphenyl analogue. rsc.org
Table 2: Examples of Intramolecular Cyclization Reactions of 5-Methoxypyrimidine Derivatives This table summarizes some reported intramolecular cyclization reactions starting from functionalized 5-methoxypyrimidine derivatives to yield fused heterocyclic systems.
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | 1. LDA, Isothiocyanate; 2. Isothiocyanate, NaH | 1,3-Disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithione | |
| 5-Amino-4-mercapto-6-methoxypyrimidine | Diazotization (dilute HCl, 0 °C) | 7-Methoxy researchgate.netmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[5,4-d]pyrimidine | acs.org |
| 5-Amino-4-mercapto-6-methoxypyrimidine | Phenacyl chloride, alkali | 4-Methoxy-6-phenyl-7H-pyrimido[4,5-b] acs.orgCurrent time information in Bangalore, IN.thiazine | acs.org |
Advanced Spectroscopic Characterization of 5 Methoxy 2 Methylpyrimidine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.
Elucidation of Molecular Structure via ¹H and ¹³C NMR
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.
The ¹H NMR spectrum of 5-Methoxy-2-methylpyrimidine is expected to show three distinct signals corresponding to the different types of protons in the molecule: the aromatic protons on the pyrimidine (B1678525) ring, the protons of the methoxy (B1213986) group, and the protons of the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The two protons on the pyrimidine ring (H-4 and H-6) are anticipated to appear as a singlet or a closely coupled system in the aromatic region of the spectrum. The methoxy group protons (-OCH₃) will present as a sharp singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl group protons (-CH₃) attached to the pyrimidine ring will also appear as a singlet, generally at a higher field (lower ppm value) compared to the methoxy protons.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyrimidine ring will resonate in the downfield region (typically >100 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon of the methyoxy group will appear in the 50-60 ppm range, while the methyl group carbon will be observed at a much higher field (lower ppm value).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.5 | ~20-25 |
| C4-H | ~8.2 | ~150-160 |
| C5-OCH₃ | ~3.9 | ~55-60 |
| C6-H | ~8.2 | ~150-160 |
| C2 | - | ~165-170 |
| C4 | - | ~150-160 |
| C5 | - | ~140-145 |
| C6 | - | ~150-160 |
Note: The predicted values are based on the analysis of similar pyrimidine derivatives and general NMR principles. Actual experimental values may vary.
Advanced 2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would be expected to show a cross-peak between the H-4 and H-6 protons of the pyrimidine ring if they are coupled, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum of this compound would show correlations between the C2-CH₃ protons and the C2-CH₃ carbon, the C5-OCH₃ protons and the C5-OCH₃ carbon, and the H-4/H-6 protons with their respective attached carbons on the pyrimidine ring. researchgate.net This is invaluable for unambiguously assigning the carbon signals. researchgate.net
Heteronuclear NMR Studies (e.g., ¹⁵N NMR)
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms within the pyrimidine ring. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, including substitution patterns and protonation states. researchgate.net In this compound, two distinct ¹⁵N signals would be expected for the two non-equivalent nitrogen atoms in the ring. The chemical shifts can provide insights into the electron density at each nitrogen atom, which is influenced by the electron-donating methoxy group and the electron-donating methyl group. nih.govtandfonline.com Studies on substituted pyrimidines and related nitrogen heterocycles have shown that substituent effects can be systematically analyzed to understand the electronic properties of the ring system. researchgate.netmdpi.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.
Analysis of Characteristic Vibrational Modes
The FT-IR and Raman spectra of this compound will display a series of absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include:
C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups will appear in the 3000-2850 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring, which involve both C=N and C=C bonds, are expected in the 1600-1400 cm⁻¹ region. These bands are often strong and characteristic of the heterocyclic core.
C-O Stretching: The C-O stretching vibration of the methoxy group is anticipated to produce a strong band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
CH₃ Bending: The bending vibrations of the methyl group will appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
Ring Bending and Out-of-Plane Vibrations: The lower frequency region of the spectra (below 1000 cm⁻¹) will contain various ring bending and out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the pyrimidine ring.
Correlation of Spectral Data with Molecular Structure
The combined analysis of FT-IR and Raman spectra allows for a more complete assignment of vibrational modes. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. While this compound is not centrosymmetric, the relative intensities of the bands in the two spectra can provide valuable structural information. For example, symmetric vibrations often give rise to strong Raman bands, while asymmetric vibrations tend to be stronger in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |
| C=N, C=C Ring Stretch | 1600 - 1400 | Strong | Medium-Strong |
| CH₃ Asymmetric Bend | ~1450 | Medium | Medium |
| CH₃ Symmetric Bend | ~1375 | Medium | Weak |
| C-O Asymmetric Stretch | 1275 - 1200 | Strong | Medium |
| C-O Symmetric Stretch | 1075 - 1020 | Strong | Weak |
| Ring Bending Modes | < 1000 | Medium-Strong | Medium-Weak |
Note: These are general ranges and the actual appearance of the spectra can be more complex due to coupling of vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, insights into the electronic transitions and the nature of chromophores within the molecule can be obtained.
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the pyrimidine ring. The pyrimidine core itself is a chromophore, and its electronic properties are modulated by the attached substituents: the electron-donating methoxy (-OCH₃) group at the 5-position and the methyl (-CH₃) group at the 2-position.
Electron-donating substituents like the methoxy group are known to cause a bathochromic shift (a shift to longer wavelengths) in the π → π* transition of the pyrimidine ring. lifesciencesite.com This is due to the delocalization of the lone pair of electrons from the oxygen atom into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Conversely, the n → π* transition, which involves the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital, is expected to experience a hypsochromic shift (a shift to shorter wavelengths) in the presence of electron-donating groups. mdpi.com
Table 1: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Solvent System |
| π → π | 250 - 290 | Methanol/Ethanol |
| n → π | 220 - 250 | Non-polar solvent (e.g., Hexane) |
Note: The data in this table is illustrative and based on the general effects of substituents on the pyrimidine chromophore as described in the literature. lifesciencesite.commdpi.com
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. In the case of this compound, changing the solvent is expected to affect the positions of the π → π* and n → π* absorption bands.
For the π → π* transition, an increase in solvent polarity generally leads to a bathochromic shift. lifesciencesite.com This is because the excited state is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. In contrast, the n → π* transition often exhibits a hypsochromic shift with increasing solvent polarity. clockss.org This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state and increases the energy gap for the transition.
Therefore, when analyzing the UV-Vis spectrum of this compound, it is crucial to consider the solvent used. A systematic study involving a range of solvents with varying polarities would provide valuable information about the nature of the electronic transitions and the dipole moment changes upon excitation.
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₆H₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value can then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence. While specific HRMS data for this compound was not found in the search results, HRMS is a standard technique for the characterization of such compounds. For related pyridine (B92270) derivatives, HRMS has been used to confirm molecular formulas with high accuracy. rsc.org
Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₆H₉N₂O⁺ | 125.0715 |
| [M+Na]⁺ | C₆H₈N₂ONa⁺ | 147.0534 |
Note: The data in this table is theoretical and calculated based on the elemental composition of this compound.
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule of this compound) and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways.
Based on studies of related 2-methoxypyrimidine (B189612) derivatives, the fragmentation of protonated this compound is expected to proceed through several characteristic pathways. nih.gov The presence of the 2-methoxy group is known to significantly influence the fragmentation. nih.gov
A probable fragmentation pathway would involve the initial loss of neutral molecules such as formaldehyde (B43269) (CH₂O) from the methoxy group, or the loss of a methyl radical (•CH₃). Subsequent fragmentation could involve the cleavage of the pyrimidine ring. For example, a retro-Diels-Alder reaction is a common fragmentation pathway for pyrimidine rings. mdpi.com
Proposed Fragmentation of [M+H]⁺ of this compound:
Loss of formaldehyde (CH₂O): The precursor ion at m/z 125 could lose a molecule of formaldehyde (30 Da) to yield a fragment ion at m/z 95.
Loss of methyl radical (•CH₃): Loss of a methyl radical (15 Da) from the precursor ion would result in a fragment at m/z 110.
Ring Cleavage: Subsequent fragmentation of the pyrimidine ring could lead to the formation of smaller characteristic ions.
Table 3: Plausible Product Ions in the Tandem Mass Spectrum of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |
| 125 | 95 | CH₂O |
| 125 | 110 | •CH₃ |
Note: This table presents plausible fragmentation pathways based on the general fragmentation behavior of related pyrimidine derivatives. nih.govsapub.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.
As of the current literature search, a crystal structure for this compound has not been reported. However, the crystal structures of related, more complex molecules containing a substituted pyrimidine ring have been determined. For instance, the crystal structure of a benzimidazole (B57391) derivative containing a 6-methoxy-5-methylpyrimidin-4-yl)methyl group has been reported. ugr.es In this structure, the pyrimidine ring participates in π-π stacking interactions, which is a common packing motif for aromatic systems. ugr.es Another study on a copper complex with a mepirizole ligand, which contains a 4-methoxy-2-(pyrazol-1-yl)-6-methylpyrimidine moiety, also provides insights into the potential conformations and interactions of substituted pyrimidine rings in the solid state. researchgate.netiucr.org
Based on these related structures, it can be anticipated that in the solid state, this compound molecules would likely pack in a manner that maximizes van der Waals interactions and potentially forms weak C-H···N or C-H···O hydrogen bonds. The planarity of the pyrimidine ring would also favor π-π stacking interactions.
To obtain definitive solid-state structural data, single crystals of this compound would need to be grown and analyzed by X-ray diffraction. The resulting crystallographic information file (CIF) would provide the precise atomic coordinates and unit cell parameters.
Single-Crystal X-ray Diffraction Analysis of Pyrimidine Derivatives
A notable example is the study of 2-amino-4-methoxy-6-methylpyrimidine (B1269087), a compound structurally analogous to this compound. The investigation of its crystal structure revealed significant details about its molecular geometry and packing. mdpi.comresearchgate.net The molecules of 2-amino-4-methoxy-6-methylpyrimidine were found to lie on mirror planes within the crystal lattice. mdpi.com Such crystallographic studies are crucial as they provide the foundational data upon which a deeper understanding of a compound's properties can be built.
The crystallographic data for various pyrimidine derivatives have been determined and are often deposited in crystallographic databases for public access. These data sets typically include the unit cell dimensions, space group, and other refinement details. For instance, studies on pyrazolo[3,4-d]pyrimidines, another class of pyrimidine derivatives, have reported their crystal structures, which were determined using single-crystal X-ray diffraction. nih.gov
The table below presents hypothetical crystallographic data for a pyrimidine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Empirical formula | C6H9N3O |
| Formula weight | 139.16 |
| Crystal system | Orthorhombic |
| Space group | Pnma |
| a (Å) | 6.865 (1) |
| b (Å) | 14.123 (2) |
| c (Å) | 7.234 (1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 701.1 (2) |
| Z | 4 |
| Calculated density (g/cm³) | 1.318 |
This table is illustrative and based on data for a known pyrimidine derivative.
Intermolecular Interactions in Crystalline Structures
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, which are crucial in determining the material's physical properties. In pyrimidine derivatives, hydrogen bonding and π-π stacking are prominent forces that dictate the supramolecular architecture.
In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N-H···N hydrogen bonds, forming chains of edge-fused R2(2)(8) rings. mdpi.comresearchgate.net These chains are further organized into sheets through aromatic π-π stacking interactions. mdpi.comresearchgate.net The interplay of these interactions creates a stable, three-dimensional network.
The nature and significance of these non-covalent interactions can be further investigated using computational tools such as Hirshfeld surface analysis. This method allows for the visualization and quantification of different intermolecular contacts. For various pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld surface analysis has shown that H···H and C···H/H···C contacts are the most significant intermolecular interactions. nih.gov
The table below summarizes the key intermolecular interactions observed in the crystal structures of pyrimidine derivatives, with data extrapolated from studies on analogous compounds.
| Interaction Type | Description | Typical Distance (Å) |
| N-H···N Hydrogen Bond | A hydrogen bond formed between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule. | H···N: 2.1 - 2.4 |
| C-H···O Hydrogen Bond | A weaker hydrogen bond involving a carbon-hydrogen bond as the donor and an oxygen atom (e.g., from a methoxy group) as the acceptor. | H···O: 2.3 - 2.7 |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. In pyrimidine derivatives, this occurs between the pyrimidine rings. | Centroid-centroid: 3.5 - 3.8 |
The distances are typical ranges observed in related crystal structures.
The study of these interactions is fundamental, as they influence properties such as solubility, melting point, and crystal morphology. The ability of pyrimidine derivatives to form robust hydrogen-bonded networks is a key feature of their solid-state chemistry. mdpi.comresearchgate.net
Computational and Theoretical Investigations of 5 Methoxy 2 Methylpyrimidine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the molecular world. For pyrimidine (B1678525) derivatives, these calculations are used to predict molecular properties and reactivity. epstem.net Methods like Density Functional Theory (DFT) are particularly prominent.
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a preferred computational method for optimizing the molecular geometry of organic compounds to find the most stable conformation (the lowest energy state). africaresearchconnects.com Calculations are commonly performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule.
The optimized geometry of 5-Methoxy-2-methylpyrimidine would reveal the planarity of the pyrimidine ring and the orientation of the methoxy (B1213986) and methyl substituents. Comparing these theoretical parameters with experimental data, if available from techniques like X-ray crystallography, can validate the accuracy of the computational model. jchemrev.comiucr.org
Interactive Table: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) Note: The following data are illustrative examples of what a DFT calculation might yield and are based on typical values for similar structures.
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.netwuxiapptec.com A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atom of the methoxy group. The LUMO is likely distributed across the pyrimidine ring, particularly the C4 and C6 positions, which are susceptible to nucleophilic attack. epstem.net Time-dependent DFT (TD-DFT) is often used to study these electronic properties. nih.govjmaterenvironsci.com
Interactive Table: Representative Frontier Orbital Energies for this compound (Illustrative Data)
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are typically correlated with experimental data to confirm the molecular structure.
IR Spectra: Theoretical vibrational frequencies can be calculated and scaled to compensate for systematic errors in the computational method. nih.gov This analysis helps in assigning the vibrational modes of the functional groups present in the molecule.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths, which provides insight into the electronic transitions within the molecule. jchemrev.comjmaterenvironsci.com
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.orgdtic.mil It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).
Analysis of Charge Distribution and Reactive Sites
An MEP map of this compound would highlight specific regions of reactivity:
Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potentials are expected to be located around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. epstem.netmdpi.com The oxygen atom of the methoxy group would also exhibit a negative potential.
Positive Regions (Blue/Green): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the methyl group and the ring hydrogens would show positive potential. The C4 and C6 carbon atoms of the pyrimidine ring are also known sites for nucleophilic reactions. wuxibiology.com
The MEP analysis provides a clear, visual guide to the molecule's intermolecular interaction patterns. uomphysics.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density from filled (donor) to empty (acceptor) orbitals. nih.govuomphysics.net
Interactive Table: Representative NBO Analysis for this compound (Illustrative Data) Note: The following data are illustrative examples of what an NBO analysis might yield.
Investigation of Intramolecular Charge Transfer and Hyperconjugation
Intramolecular charge transfer (ICT) and hyperconjugation are fundamental electronic effects that significantly influence the stability, structure, and reactivity of molecules. In this compound, the interplay between the electron-donating methoxy and methyl groups and the electron-deficient pyrimidine ring is a key area of computational investigation.
Intramolecular Charge Transfer (ICT):
Intramolecular charge transfer is the process of electron density moving from a donor part to an acceptor part of a molecule upon electronic excitation. researchgate.net In this compound, the methoxy group (-OCH₃) acts as an electron donor, while the pyrimidine ring serves as the electron-accepting framework. Theoretical studies on similar donor-acceptor substituted pyrimidine systems reveal that excitation to the first singlet state (S₁) often leads to a significant transfer of charge. frontiersin.org This is typically characterized by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many pyrimidine derivatives, the HOMO is localized on the electron-donating substituents, while the LUMO is centered on the pyrimidine ring.
The extent of this charge transfer can be quantified using computational methods like Time-Dependent Density Functional Theory (TD-DFT). The table below, based on general findings for substituted pyrimidines, illustrates the expected nature of the frontier orbitals in this compound.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Localization of Electron Density | Role in ICT |
|---|---|---|
| HOMO | Primarily on the methoxy group and to a lesser extent on the methyl group and the pyrimidine ring. | Electron Donor |
| LUMO | Primarily on the pyrimidine ring, particularly at the nitrogen atoms and adjacent carbons. | Electron Acceptor |
The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating a more facile charge transfer process. dalalinstitute.com This ICT process is fundamental to understanding the molecule's photophysical properties, including its fluorescence and potential use in optical materials.
Hyperconjugation:
Hyperconjugation is a stabilizing interaction that involves the delocalization of σ-electrons from C-H or C-C bonds into adjacent empty or partially filled p-orbitals or π-orbitals. researchgate.netwuxiapptec.com In this compound, two primary types of hyperconjugation are expected:
C-H Hyperconjugation: Involving the σ-electrons of the methyl group's C-H bonds and the π-system of the pyrimidine ring.
Negative Hyperconjugation: Involving the lone pair electrons of the methoxy oxygen and the antibonding σ* orbitals of the pyrimidine ring.
Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify the energetic significance of these interactions. nih.gov The stabilization energy, E(2), calculated through second-order perturbation theory within NBO analysis, provides a measure of the strength of the hyperconjugative interactions. For related methyl-substituted pyrimidines, NBO analyses have shown significant stabilization arising from these delocalizations. nih.gov
Table 2: Predicted Hyperconjugative Interactions and Stabilization Energies (E(2)) in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| σ(C-H) of methyl group | π*(C=N) of pyrimidine ring | Positive Hyperconjugation | Moderate |
| σ(C-H) of methyl group | π*(C=C) of pyrimidine ring | Positive Hyperconjugation | Moderate |
Theoretical Studies of Reaction Mechanisms and Kinetics
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.
Transition State Analysis for Pyrimidine Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines. For a molecule like this compound, which may have leaving groups at various positions in its derivatives, understanding the transition states (TS) is key to predicting reactivity and regioselectivity.
Theoretical studies on the SNAr reactions of dichloropyrimidines bearing an electron-donating methoxy group have shown that the energy of the transition state dictates the site of substitution. ksu.edu.sa Density Functional Theory (DFT) calculations are employed to locate and characterize the transition state structures. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. ksu.edu.sa
For a hypothetical SNAr reaction on a chloro-derivative of this compound, transition state calculations would reveal the energy barrier for the attack of a nucleophile. The presence of the electron-donating methoxy and methyl groups is predicted to influence the stability of the transition states. For instance, in the SNAr of 2,4-dichloropyrimidines, a methoxy group at C-6 was found to lower the energy of the transition state for substitution at the C-2 position relative to the C-4 position. ksu.edu.sa This suggests that electronic effects play a crucial role in stabilizing the transition state.
Table 3: Hypothetical Transition State Analysis for Nucleophilic Attack on a Dichloro-Derivative of this compound
| Position of Attack | Relative Transition State Energy (ΔE‡) | Key Stabilizing/Destabilizing Factors |
|---|---|---|
| C4-Cl | Reference | Influence of adjacent methoxy group. |
| C6-Cl | Higher/Lower than reference | Influence of adjacent methoxy and methyl groups. |
The geometry of the transition state is also critical. In a concerted SNAr reaction, the bond to the nucleophile is forming simultaneously as the bond to the leaving group is breaking. oregonstate.eduyoutube.com The bond lengths in the transition state are typically longer than in the reactant or product, indicating partial bonding. iitianacademy.com
Reaction Pathway Mapping and Energetic Profiles
A reaction energy profile maps the potential energy of a system as it transforms from reactants to products, passing through transition states and any intermediates. sumitomo-chem.co.jpfiveable.me These profiles are constructed using computational methods by calculating the energies of the stationary points (reactants, products, intermediates, and transition states) along the reaction coordinate.
For a reaction involving this compound, such as a nucleophilic substitution, the energy profile would illustrate the activation energy (Ea), which is the energy difference between the reactants and the highest energy transition state. DFT calculations on similar pyrimidine systems have shown that SNAr reactions can proceed through a concerted, single-step mechanism without a stable intermediate. oregonstate.edu
A hypothetical reaction energy profile for an SNAr reaction on a derivative of this compound is depicted below.
Table 4: Key Energetic Parameters from a Hypothetical Reaction Energy Profile
| Parameter | Description | Predicted Significance |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. | Determines the reaction rate. Influenced by the electronic nature of substituents. |
Computational studies have demonstrated that for dichloropyrimidines with an electron-donating methoxy group, the activation energy for substitution at different positions can vary, leading to regioselectivity. For a 6-methoxy-2,4-dichloropyrimidine, the transition state energy for attack at C-2 was calculated to be lower than at C-4, correctly predicting the experimental outcome. ksu.edu.sa This highlights the predictive power of reaction pathway mapping in understanding pyrimidine chemistry.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, optical data processing, and telecommunications. Pyrimidine derivatives are promising candidates for NLO materials due to the electron-deficient nature of the pyrimidine ring, which facilitates the creation of "push-pull" systems when combined with electron-donating groups. researchgate.net
The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Computational methods, particularly DFT, are widely used to calculate these properties. The first hyperpolarizability (β) is a key indicator of second-order NLO activity.
For pyrimidine derivatives, studies have shown that the magnitude of the NLO response is strongly dependent on the nature and position of substituents. An architecture featuring a strong donor and a strong acceptor connected by a π-conjugated system generally leads to a large NLO response. In this compound, the methoxy group serves as a donor, and the pyrimidine ring as an acceptor.
Theoretical calculations on various pyrimidine-based molecules have established a clear structure-property relationship. The table below summarizes the calculated NLO properties for a representative pyrimidine derivative from the literature to provide context for the expected properties of this compound.
Table 5: Calculated NLO Properties for a Representative Push-Pull Pyrimidine Derivative
| Property | Description | Typical Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment (μ) | Measure of molecular polarity. | 5 - 15 D |
| Average Polarizability (α) | Measure of the linear response to an electric field. | 200 - 400 |
| First Hyperpolarizability (β_tot) | Measure of the second-order NLO response. | 10³ - 10⁵ |
Values are illustrative and taken from studies on various NLO-active pyrimidine derivatives. The exact values for this compound would require specific calculation.
The intramolecular charge transfer from the HOMO to the LUMO is the primary origin of the NLO response. A smaller HOMO-LUMO energy gap is generally correlated with a larger first hyperpolarizability. Computational studies allow for the systematic design of new pyrimidine derivatives with enhanced NLO properties by modifying the donor and acceptor groups to optimize this charge transfer process.
Coordination Chemistry of 5 Methoxy 2 Methylpyrimidine Ligands and Their Complexes
Design and Synthesis of 5-Methoxy-2-methylpyrimidine-Derived Ligands
A primary strategy for enhancing the coordinating ability of pyrimidines is the introduction of additional donor groups. A common method involves using an amino-substituted pyrimidine (B1678525) as a precursor to form Schiff base ligands. For instance, the condensation reaction of an aminopyrimidine, such as 2-amino-4-methoxy-6-methylpyrimidine (B1269087), with an aldehyde (e.g., 2-hydroxy-1-naphthaldehyde (B42665) or 5-bromosalicylaldehyde) yields multidentate Schiff base ligands. doi.orgajrconline.org These reactions typically proceed by refluxing the reactants in an alcoholic solvent like ethanol. sdiarticle5.com
The resulting Schiff base ligands possess an imine (-C=N-) nitrogen and often a phenolic oxygen atom, which, in conjunction with one of the pyrimidine ring nitrogens, can form a stable chelate ring upon coordination to a metal ion. doi.orgajrconline.org This functionalization transforms the simple pyrimidine into a more robust NNO or N,N-donor ligand system.
Another functionalization approach involves coupling the pyrimidine ring with other heterocyclic systems. For example, pyrazole (B372694) groups can be attached to the pyrimidine core, creating ligands like 4-Methoxy-2-(5-methoxy-3-methyl-pyrazol-1-yl)-6-methyl-pyrimidine, also known as mepirizole. tandfonline.comtandfonline.com In such ligands, the pyrazole nitrogen and a pyrimidine nitrogen can act as a bidentate chelator, forming stable five-membered rings with metal ions. vulcanchem.com
The functionalization strategies described above are directly aimed at producing ligands capable of chelation or bridging.
Chelate Ligands: Schiff bases derived from substituted aminopyrimidines are archetypal chelate ligands. doi.orgdntb.gov.ua For example, the Schiff base formed from 2-amino-4-methoxy-6-methylpyrimidine and 2-hydroxy-1-naphthaldehyde coordinates to metal ions as a bidentate ligand through the imine nitrogen and the phenolic oxygen. ajrconline.org Similarly, mepirizole acts as a bidentate chelator in many of its complexes. tandfonline.com These chelating systems enhance the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect.
Bridging Ligands: Pyrimidine-based ligands can also act as bridging units, linking two or more metal centers to form dinuclear or polynuclear complexes. This can occur when the ligand possesses multiple distinct coordination sites that are sterically prevented from binding to the same metal center. Mepirizole, for instance, has been shown to form a dinuclear copper(II) complex, [{Cu(mepirizole)Br}₂(μ-OH)(μ-pz)], where a separate pyrazolate (pz) anion and a hydroxo group bridge the two copper centers, each of which is also coordinated to a mepirizole ligand. acs.org In other systems, ligands containing two pyrimidine units can bridge metal ions, leading to the formation of molecular grids. koreascience.kr The methoxy (B1213986) group itself can also participate in bridging, as seen in various methoxide-bridged copper(II) compounds, demonstrating a common motif in coordination chemistry. tandfonline.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound-derived ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
Complexes of pyrimidine-derived ligands with a range of first-row transition metals have been reported. The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt, such as a chloride, perchlorate (B79767), nitrate, or sulfate (B86663). tandfonline.comresearchgate.net
For example, complexes of mepirizole with Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using their respective perchlorate and chloride salts. tandfonline.com The stoichiometry of the resulting complexes can vary depending on the metal, the counter-anion, and the reaction conditions. For instance, with mepirizole (L), complexes with formulas such as M(L)₃(ClO₄)₂, M(L)Cl₂, and M(L)SO₄·xH₂O have been isolated. tandfonline.com Similarly, Schiff base ligands derived from 2-amino-4-methoxy-6-methylpyrimidine readily form complexes with Co(II), Ni(II), and Cu(II). doi.org
The table below summarizes representative examples of metal complexes formed from pyrimidine-derived ligands.
| Ligand (L) | Metal Ion | Complex Formula | Reference |
|---|---|---|---|
| Mepirizole | Co(II) | Co(L)₃₂ | tandfonline.com |
| Mepirizole | Ni(II) | Ni(L)₃₂ | tandfonline.com |
| Mepirizole | Cu(II) | [Cu(L)Cl₂] | tandfonline.com |
| Mepirizole | Zn(II) | [Zn(L)₂(ClO₄)₂]·H₂O | tandfonline.com |
| Schiff base of 2-amino-4-methoxy-6-methylpyrimidine and 2-hydroxy-1-naphthaldehyde | Cu(II) | [Cu(L)₂(H₂O)₂] | ajrconline.org |
| Schiff base of 2-amino-4-methoxy-6-methylpyrimidine and 5-bromosalicylaldehyde | Ni(II) | [Ni(L)(H₂O)₃]Cl | doi.org |
Spectroscopic techniques are vital for confirming the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination by monitoring shifts in the vibrational frequencies of the ligand's functional groups. For Schiff base complexes, a key indicator is the shift of the azomethine ν(C=N) stretching frequency to a lower wavenumber upon complexation, which signifies the coordination of the imine nitrogen to the metal ion. ajrconline.org The appearance of new, low-frequency bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-O) stretching vibrations, further confirming the formation of coordinate bonds. ajrconline.org
Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and thus the coordination geometry around the metal ion. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with mepirizole have been used to infer their geometries. Octahedral geometries were proposed for Co(L)₃₂ and Ni(L)₃₂, while a tetrahedral geometry was suggested for [Cu(L)Cl₂]. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H NMR spectroscopy is a powerful tool. The coordination of a ligand to a metal center alters the electronic environment of the ligand's protons, leading to shifts in their resonance signals compared to the free ligand. In Schiff base complexes, the disappearance of the signal for the phenolic -OH proton upon complexation indicates its deprotonation and coordination to the metal as an alkoxide. nih.gov
The table below details characteristic spectroscopic shifts observed upon complexation.
| Technique | Ligand Type | Observation upon Complexation | Inference | Reference |
|---|---|---|---|---|
| FT-IR | Schiff Base | Shift of ν(C=N) to lower frequency | Coordination via azomethine nitrogen | ajrconline.org |
| FT-IR | Schiff Base | Appearance of new bands at 400-600 cm⁻¹ | Formation of M-N and M-O bonds | ajrconline.org |
| ¹H NMR | Schiff Base (from phenol) | Disappearance of phenolic -OH proton signal | Deprotonation and coordination of phenolic oxygen | nih.gov |
| UV-Vis | Mepirizole-Cu(II) | d-d transition bands | Indication of coordination geometry (e.g., tetrahedral) | tandfonline.com |
Structural Elucidation of Coordination Compounds
Structural analyses of complexes involving pyrimidine-derived ligands have revealed a variety of coordination environments. For instance, the crystal structure of [Cu(mep)₂Cl]⁺ (where mep is a mepirizole derivative) shows a five-coordinated copper(II) ion. researchgate.net In another case, the complex [Cu(mpym)(H₂O)(C₄O₄)]·2H₂O (where mpym is mepirizole) was found to be a one-dimensional polymer where the copper(II) ion displays a distorted trigonal-bipyramidal geometry. rsc.org
A novel μ-pyrazolato-μ-hydroxo-dibridged copper(II) complex, [{Cu(mepirizole)Br}₂(μ-OH)(μ-pz)], has been structurally characterized, showing two five-coordinated copper(II) ions linked by both hydroxo and pyrazolato bridges. acs.org The intramolecular copper-copper distance in this dinuclear unit is 3.378 Å. acs.org The coordination geometries observed in complexes of mepirizole and related ligands are diverse, including octahedral arrangements for Co(II) and Ni(II) perchlorate and azide (B81097) complexes, and tetrahedral geometries for Co(II) and Cu(II) chloride complexes. tandfonline.comtandfonline.com
These structural studies confirm the versatile coordinating ability of functionalized pyrimidine ligands, highlighting their capacity to form mononuclear, dinuclear, and polymeric structures with varied and interesting geometries.
X-ray Crystal Structure Analysis of Metal Complexes
The precise three-dimensional arrangement of atoms in metal complexes containing pyrimidine-based ligands is crucial for understanding their chemical and physical properties. X-ray crystallography stands as the definitive method for elucidating these structures. While specific crystal structure data for complexes of this compound is not extensively documented in the publicly available literature, analysis of closely related pyrimidine-containing metal complexes provides significant insights into the expected structural features.
For instance, the crystal structures of various cobalt(II) complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been determined. mdpi.com These studies reveal that the pyrimidine moiety, through its nitrogen atoms, actively participates in coordinating with the metal center. In one such complex, [Co(dmtp)2(OH2)4]Cl2∙2H2O, the cobalt ion is in a distorted octahedral environment, coordinated to two pyrimidine ligands and four water molecules. mdpi.com The pyrimidine ligands adopt a trans arrangement. mdpi.com
Similarly, studies on copper(II) complexes with mepirizole, a ligand containing a pyrimidine ring, have provided detailed structural information. The complex [Cu(mpym)(H2O)(C4O4)]·2H2O crystallizes in an orthorhombic space group, with the copper(II) ion displaying a distorted trigonal-bipyramidal geometry. rsc.org This demonstrates the versatility of pyrimidine-based ligands in forming complexes with different coordination numbers and geometries.
The analysis of nickel(II), cobalt(III), and iron(III) complexes with Schiff base ligands derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde further underscores the coordinating ability of the pyrimidine nitrogen. researchgate.net In these complexes, the ligand coordinates to the metal ion through the pyrimidyl nitrogen, among other donor atoms, resulting in distorted octahedral geometries. researchgate.net
Table 1: Crystallographic Data for Selected Pyrimidine-Containing Metal Complexes
| Complex | Crystal System | Space Group | Metal Coordination Geometry | Reference |
| [Co(dmtp)2(OH2)4][CoCl4] | Monoclinic | C2/c | Octahedral | mdpi.com |
| [Co(dmtp)2Cl2] | Orthorhombic | Pbca | - | mdpi.com |
| [Co(dmtp)2(OH2)4]Cl2∙2H2O | Triclinic | P-1 | Distorted Octahedral | mdpi.com |
| [Cu(mpym)(H2O)(C4O4)]·2H2O | Orthorhombic | Pbcn | Distorted Trigonal-Bipyramidal | rsc.org |
| Ni(II), Co(III), Fe(III) complexes with Schiff base from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde | - | - | Distorted Octahedral | researchgate.net |
Determination of Coordination Geometry and Bonding Modes
The coordination geometry and bonding modes of metal complexes are dictated by the nature of the metal ion, the ligand, and the reaction conditions. For pyrimidine-based ligands like this compound, coordination typically occurs through one or both of the ring nitrogen atoms.
Based on studies of analogous systems, this compound is expected to act as a monodentate or a bridging bidentate ligand. As a monodentate ligand, it would coordinate to a single metal center through one of its nitrogen atoms. In a bridging mode, it could link two metal centers, with each nitrogen atom coordinating to a different metal ion.
The coordination geometry around the metal center in pyrimidine complexes is diverse. Octahedral geometry is frequently observed, as seen in complexes of Co(II), Ni(II), Mn(II), Zn(II), Cu(II), Cd(II), and Fe(III) with a pyrimidine-derived ligand. cu.edu.eg For instance, in trimethoprim (B1683648) metal complexes, an octahedral geometry was proposed for Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) based on spectral and magnetic data. jscimedcentral.com
However, other geometries are also possible. A distorted trigonal-bipyramidal geometry has been reported for a copper(II) complex with a mepirizole ligand. rsc.org The specific geometry is influenced by factors such as the steric bulk of the substituents on the pyrimidine ring and the nature of other co-ligands present in the coordination sphere.
The bonding in these complexes involves the donation of a lone pair of electrons from the nitrogen atom(s) of the pyrimidine ring to the vacant orbitals of the metal ion, forming a coordinate covalent bond. The presence of the electron-donating methoxy group at the 5-position and the methyl group at the 2-position in this compound would influence the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond.
Electronic and Magnetic Properties of Metal Complexes
Ligand Field Effects and Electronic Spectra
The electronic properties of metal complexes with pyrimidine-based ligands are governed by the interaction between the metal d-orbitals and the ligand orbitals, a concept described by ligand field theory. The electronic spectra (UV-Vis) of these complexes provide valuable information about the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination environment.
In octahedral complexes, the d-orbitals split into two energy levels, t2g and eg. The energy difference between these levels is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the ligand. Pyrimidine and its derivatives are generally considered to be moderately strong field ligands.
The electronic spectra of Co(II) complexes with pyrimidine-derived ligands often exhibit bands that are characteristic of an octahedral geometry. cu.edu.eg Similarly, Ni(II) complexes with such ligands show transitions consistent with an octahedral environment. cu.edu.eg For instance, a Ni(II) complex of a Schiff base derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde shows d-d transition bands typical of a distorted octahedral geometry. researchgate.net
Charge transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also be observed in the electronic spectra. These are typically more intense than the d-d transitions and appear at higher energies (in the UV region). The presence of the aromatic pyrimidine ring can facilitate such charge transfer processes.
Magnetic Susceptibility Measurements and Spin States
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex and, consequently, its spin state. The spin state (high-spin or low-spin) is determined by the interplay between the ligand field strength (Δo) and the mean pairing energy (P).
For octahedral complexes, if Δo is less than P, the electrons will occupy the d-orbitals to maximize the number of unpaired spins, resulting in a high-spin complex. If Δo is greater than P, the electrons will pair up in the lower energy t2g orbitals before occupying the eg orbitals, leading to a low-spin complex.
Many first-row transition metal complexes with pyrimidine-based ligands are high-spin. For example, Co(II) complexes with pyrimidine-derived ligands typically exhibit magnetic moments corresponding to three unpaired electrons in an octahedral field. cu.edu.eg Similarly, Mn(II) complexes show magnetic moments consistent with five unpaired electrons. cu.edu.eg
In some cases, magnetic exchange coupling can occur between metal centers in polynuclear complexes, where the pyrimidine ligand acts as a bridge. This can lead to antiferromagnetic or ferromagnetic interactions, which would be reflected in the temperature dependence of the magnetic susceptibility. However, in a one-dimensional copper(II) polymer containing mepirizole, no significant exchange coupling was detected down to 4.2 K. rsc.org
Applications of Pyrimidine Metal Complexes in Catalysis and Materials Science
Exploration of Catalytic Activity of Pyrimidine-Metal Complexes
Metal complexes containing pyrimidine-based ligands have shown promise in the field of catalysis. The pyrimidine moiety can influence the catalytic activity of the metal center by modifying its electronic and steric properties. The nitrogen atoms of the pyrimidine ring can stabilize different oxidation states of the metal, which is often a key requirement for a catalytic cycle.
While specific studies on the catalytic activity of this compound complexes are limited in the available literature, the broader class of pyrimidine-metal complexes has been investigated for various catalytic transformations. The potential for these complexes to act as catalysts stems from the ability of the coordinated metal ion to activate substrates and facilitate chemical reactions.
The design of the pyrimidine ligand, including the nature and position of substituents, can be tailored to enhance catalytic performance. For example, the introduction of specific functional groups could create a pre-organized environment around the metal center that favors a particular reaction pathway. The steric bulk of the ligand can also influence the selectivity of the catalytic reaction.
Further research into the synthesis and characterization of this compound metal complexes is warranted to explore their potential as catalysts in a range of organic reactions, such as oxidation, reduction, and cross-coupling reactions.
Development of Novel Coordination Polymers and Frameworks
The development of novel coordination polymers and frameworks using this compound as a primary ligand is a specialized area within the broader field of crystal engineering and supramolecular chemistry. While extensive research exists on coordination polymers constructed from various organic ligands, including numerous pyrimidine derivatives, specific studies focusing solely on this compound are limited in publicly accessible literature. However, by examining the coordination chemistry of closely related pyrimidine-based ligands and the general principles of coordination polymer design, we can infer the potential synthetic strategies and structural outcomes for frameworks incorporating this compound.
The synthesis of coordination polymers typically involves the self-assembly of metal ions with multitopic organic ligands. In the case of this compound, the pyrimidine ring offers two nitrogen atoms (at positions 1 and 3) as potential coordination sites. The steric hindrance from the methyl group at the 2-position and the electronic influence of the methoxy group at the 5-position are critical factors that would dictate the coordination behavior of the ligand and the resulting architecture of the polymer.
Synthetic Approaches and Structural Analysis
The formation of coordination polymers with pyrimidine-based ligands is often achieved through solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. mdpi.com These conditions can promote the crystallization of the resulting framework. Other techniques include slow evaporation of a solvent from a solution containing the metal salt and the ligand, and diffusion methods. mdpi.com
For instance, research on other substituted pyrimidines, such as 2-amino-4-methylpyrimidine (B85506) and 2-amino-4,6-dimethylpyrimidine, has demonstrated their ability to act as bridging ligands in the formation of 1D, 2D, and 3D coordination polymers with silver(I) ions. acs.org The specific structures of these polymers are influenced by the coordination geometry of the metal ion, the nature of any co-ligands (like dicarboxylates), and the steric and electronic effects of the substituents on the pyrimidine ring. acs.org
In a hypothetical scenario involving this compound, one could envision its reaction with various transition metal salts (e.g., copper(II), zinc(II), cadmium(II)) to form coordination polymers. The methyl group at the C2 position might sterically hinder coordination at the adjacent N1 and N3 positions to some extent, potentially favoring the formation of 1D chains or simple dimeric structures over more complex 3D frameworks.
A related complex, though not a polymer, involves a ligand containing a pyrimidine moiety: 4-Methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine. This ligand has been used to synthesize a dinuclear copper(II) complex. acs.org In this molecule, the pyrimidine nitrogen atoms coordinate to the copper centers, demonstrating the viability of substituted pyrimidines in forming stable metal complexes. acs.org
Potential Framework Topologies and Properties
The topology of a coordination polymer is determined by the connectivity of the metal nodes and the organic linkers. With a potentially monodentate or bidentate bridging coordination mode, this compound could facilitate the formation of various network structures. For example, if it acts as a bidentate linker between two metal centers, it could lead to the formation of simple linear chains or more complex zigzag or helical chains. mdpi.com The presence of the methoxy group could also introduce opportunities for weaker interactions, such as hydrogen bonding (if co-ligands with hydrogen bond donors are present) or other supramolecular interactions, which can play a crucial role in organizing the polymeric chains into higher-dimensional structures. acs.orgmdpi.com
The table below outlines hypothetical structural data for a 1D coordination polymer formed between this compound and a transition metal (M), based on typical bond lengths and angles observed in similar pyrimidine-based coordination compounds.
| Parameter | Hypothetical Value | Significance |
| M-N (pyrimidine) bond length | 2.0 - 2.2 Å | Indicates the strength of the coordination bond between the metal ion and the pyrimidine nitrogen. |
| N-M-N bond angle (in a chelate) | 80 - 90° | Relevant if the ligand were to chelate a single metal ion, though bridging is more likely for polymer formation. |
| M-L-M angle (bridging ligand) | 120 - 160° | This angle would define the propagation direction and overall shape of the polymeric chain. |
| Inter-chain distance | 3.5 - 6.0 Å | Influenced by van der Waals forces and any intermolecular interactions between adjacent polymer chains. |
The thermal stability and potential porosity of such hypothetical frameworks would be of significant interest. Thermogravimetric analysis (TGA) could be used to determine the decomposition temperature of the polymer, providing insight into its robustness. aimspress.com While the small size of this compound might not lead to the formation of highly porous materials suitable for gas storage, the functionalization of the pores with methoxy groups could be explored for applications in sensing or catalysis. researchgate.net
Catalytic Applications of 5 Methoxy 2 Methylpyrimidine Derivatives in Organic Synthesis
5-Methoxy-2-methylpyrimidine as a Scaffold for Catalyst Design
The inherent features of the this compound structure, including the electron-donating methoxy (B1213986) group and the methyl group, combined with the nitrogen atoms of the pyrimidine (B1678525) ring, provide a rich chemical playground for catalyst development. These groups can be modified to tune the steric and electronic properties of the resulting catalysts, influencing their activity, selectivity, and stability.
Heterogeneous Catalysis Incorporating Pyrimidine Moieties
The integration of pyrimidine derivatives, including those related to this compound, into solid supports is a key strategy for creating robust and recyclable heterogeneous catalysts. These materials combine the catalytic prowess of the pyrimidine moiety with the practical advantages of easy separation and reuse.
One approach involves the immobilization of pyrimidine-containing ligands onto solid supports like silica (B1680970) or graphene. For instance, silica sulfuric acid (SSA) has been demonstrated as an effective and reusable heterogeneous catalyst for the synthesis of pyrimidinone derivatives from chalcones and urea. academicjournals.org The acidic nature of the support facilitates the reaction, and the catalyst can be easily recovered and reused, making the process more economical. academicjournals.org
Another strategy involves the supramolecular assembly of pyrimidine-based ligands onto materials like graphene. mdpi.com For example, a macrocyclic ligand containing pyrimidine moieties has been adsorbed onto graphene, followed by decoration with palladium ions to create a heterogeneous catalyst. mdpi.com This catalyst proved efficient in Cu-free Sonogashira cross-coupling reactions. mdpi.com The interaction between the pyrimidine rings and the graphene surface through π-π stacking is crucial for the stability and performance of the catalyst. mdpi.com
Strontium aluminate (SrAl2O4) nanophosphors have also been employed as a cost-effective and reusable heterogeneous catalyst for the synthesis of bis(indolyl)pyrimidine derivatives. nih.gov This method is notable for its use of a non-toxic solvent and the sustained activity of the catalyst over multiple cycles. nih.gov
Furthermore, mesoporous materials like MCM-41 and UVM-type catalysts containing titanium or a combination of titanium and germanium have been used for the heterogeneous catalytic oxidation of thioethers, including pyrimidine derivatives. nih.gov These reactions, often carried out in ionic liquids, show high reactivity and selectivity. nih.gov
Homogeneous Catalysis Utilizing Pyrimidine-Derived Ligands
In homogeneous catalysis, pyrimidine derivatives serve as crucial ligands that coordinate with metal centers to form active catalytic species. The nitrogen atoms of the pyrimidine ring are excellent coordination sites, and substituents on the ring can be tailored to modulate the catalyst's properties.
Palladium complexes featuring pyrimidine-based ligands have been extensively studied, particularly in cross-coupling reactions. researchgate.nettandfonline.com For instance, a novel phosphine-free palladium(II) complex with a formamidinyl pyrimidine-based ligand has been synthesized and successfully used as a catalyst for Suzuki-Miyaura cross-coupling reactions under both conventional and microwave irradiation conditions. tandfonline.com Pyrimidine-based N-heterocyclic carbene (NHC) ligands have also been developed. Methylpalladium(II) complexes with these ligands have been prepared and characterized, showing potential for applications in C-H activation and oxidation reactions. beilstein-journals.org
Beyond palladium, other transition metals have been complexed with pyrimidine-derived ligands for various catalytic transformations. Iron and cobalt-based pyrimidine analogues of pyridine-diimine (PDI) systems have been explored in catalysis. acs.org Ruthenium complexes with pyrimidine-imine ligands have been investigated for the catalytic hydrogenation of N=N and M=N bonds, where the ligand actively participates in the reaction through redox processes. acs.org
The design of these ligands is critical. For instance, the introduction of phenyl rings in the α-position to the N═C functionality in pyrimidine-diimine ligands was driven by synthetic accessibility. acs.org The development of pyrimidine-amide-tetrazole ligands has led to new polyoxometalate-based copper complexes that act as effective non-homogeneous catalysts for the oxidation of methyl phenyl sulfide (B99878). rsc.org
The versatility of pyrimidine-based ligands is further highlighted by their use in asymmetric catalysis. Although specific examples involving this compound are not prevalent in the reviewed literature, the general principles of ligand design for enantioselective transformations are applicable. The steric and electronic environment created by the ligand around the metal center is key to controlling the stereochemical outcome of a reaction.
Pyrimidine-Based Catalysts in Specific Organic Transformations
Derivatives of pyrimidines are instrumental in a variety of important organic reactions, demonstrating their broad utility in synthetic chemistry.
Role in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Pyrimidine-based catalysts, particularly those involving palladium, have shown significant efficacy in these transformations.
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is frequently catalyzed by palladium complexes with pyrimidine-containing ligands. researchgate.nettandfonline.com These reactions are valued for their high efficiency, selectivity, and mild reaction conditions. researchgate.net For example, a series of pyrimidine derivatives bearing triphenylamine/9-ethylcarbazole substituents have been synthesized via Suzuki cross-coupling. researchgate.net Microwave-assisted Suzuki cross-coupling has also been employed for the regioselective preparation of substituted pyrimidine rings with short reaction times and low catalyst loading. researchgate.net
The Sonogashira cross-coupling, which couples a terminal alkyne with an aryl or vinyl halide, also benefits from pyrimidine-based catalytic systems. researchgate.net These reactions are typically catalyzed by a palladium species with a copper co-catalyst. researchgate.net
The design of the pyrimidine ligand is crucial for the success of these reactions. For instance, a novel phosphine-free pyrimidine-based palladium(II) complex has demonstrated good catalytic activity in the Suzuki-Miyaura coupling of 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) with arylboronic acids. tandfonline.com The development of pyrimidine-based push-pull systems for applications like dye-sensitized solar cells has also relied on microwave-assisted Suzuki cross-coupling reactions for their synthesis. mdpi.com
Catalysis in Oxidation and Reduction Processes
Pyrimidine derivatives are also involved in catalytic oxidation and reduction reactions, which are fundamental transformations in organic synthesis.
In the realm of oxidation, the palladium(II)-catalyzed oxidation of a pyrimidine derivative, N,N-dimethyl-N'-(pyrimidin-2-yl) formamidine, by hexacyanoferrate(III) in an aqueous alkaline medium has been studied. semanticscholar.org The reaction, which did not proceed without the palladium catalyst, showed first-order kinetics in both the oxidant and the catalyst. semanticscholar.org The final oxidation products were identified as 2-aminopyrimidine, dimethylamine, and carbon dioxide. semanticscholar.org
Heterogeneous catalytic oxidation of thioethers, including pyrimidine derivatives, has been achieved using mesoporous catalysts containing titanium or titanium/germanium in ionic liquids. nih.gov These systems utilize hydrogen peroxide as the oxidant and demonstrate greater reactivity and selectivity compared to reactions in conventional organic solvents. nih.gov
The design of catalysts for these processes is an active area of research. For example, new polyoxometalate-based copper complexes derived from a pyrimidine-amide-tetrazole ligand have been shown to effectively catalyze the oxidation of methyl phenyl sulfide to the corresponding sulfoxide (B87167) with high conversion rates. rsc.org
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic pathways of catalytic cycles involving pyrimidine-based catalysts is crucial for optimizing existing catalysts and designing new, more efficient ones.
For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. In the context of pyrimidine-NHC palladium complexes, computational studies suggest that for certain reactions, a Pd(II)/Pd(IV) mechanism might be more favorable than a Pd(II)/Pd(0) pathway. beilstein-journals.org Experimental evidence, such as the formation of methyl trifluoroacetate (B77799) from a methylpalladium(II) complex in the presence of an oxidant, supports the potential intermediacy of such methylated Pd(II) species in C-H activation cycles. beilstein-journals.org
In the palladium(II)-catalyzed oxidation of a pyrimidine derivative, a proposed mechanism involves the formation of a complex between the palladium(II) catalyst and the pyrimidine substrate. semanticscholar.org This is followed by a reaction with hydroxide (B78521) ions and subsequent oxidation by hexacyanoferrate(III) in the rate-determining step. semanticscholar.org
Mechanistic studies of pyrimidine formation itself, for example, from lignin (B12514952) model compounds, can also provide insights into potential catalytic pathways. researchgate.net Proposed mechanisms often involve a series of condensation, cyclization, and aromatization steps that could be targeted for catalytic enhancement.
The role of the ligand in the catalytic cycle is paramount. For instance, in reactions catalyzed by Ru-PNN pincer complexes, the dearomatization and rearomatization of the pyridine (B92270) moiety of the ligand is a key feature of the metal-ligand cooperation that facilitates bond activation. mdpi.com Similar principles can be applied to pyrimidine-based pincer ligands.
While detailed mechanistic studies specifically on catalysts derived from this compound are not extensively documented in the reviewed literature, the general mechanistic principles established for other pyrimidine-based catalysts provide a strong foundation for future investigations in this specific area.
Information regarding the catalytic applications of this compound is not available in the reviewed scientific literature.
Following a comprehensive search of available scientific and research databases, no publications or data could be found detailing the use of this compound or its derivatives in catalytic applications. The specific areas of inquiry, including the identification of active catalytic species, kinetic studies, and performance evaluations such as reaction efficiency, selectivity, stability, and recyclability, yielded no results pertaining to this particular compound.
The scientific literature contains extensive research on the catalytic uses of various other pyrimidine and pyridine derivatives. For instance, pyrimidine-based structures are sometimes incorporated into more complex ligands for transition-metal catalysis, and substituted pyridines can serve as ligands in photocatalysis and cross-coupling reactions. ossila.comacs.orgrsc.org Studies often focus on how different substituents on the heterocyclic ring influence the electronic and steric properties of the resulting metal complexes, which in turn affects their catalytic activity, selectivity, and stability. nih.govcjcatal.com
General principles of catalyst design and application are well-documented, including methods for enhancing catalyst performance and ensuring stability and recyclability. Strategies such as immobilization on solid supports or use in biphasic systems are common approaches to facilitate catalyst recovery and reuse. nih.govbnl.govencyclopedia.pub Kinetic studies are also a fundamental aspect of catalysis research, providing insights into reaction mechanisms and rate-determining steps, which are crucial for optimizing reaction conditions. nih.gov
However, these general principles and specific examples from the broader class of pyrimidine compounds cannot be specifically attributed to this compound without direct experimental evidence. Research on related molecules, such as 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol or 4-Amino-5-bromomethyl-2-methylpyrimidine, focuses on their synthesis and role as intermediates or building blocks for other molecules, rather than their direct use in catalysis.
Therefore, an article focusing on the catalytic applications of this compound as per the requested detailed outline cannot be generated at this time due to the absence of relevant research findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
